molecular formula C17H14Cl2N4OS2 B2358991 N-(3,4-dichlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 896058-68-7

N-(3,4-dichlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2358991
CAS No.: 896058-68-7
M. Wt: 425.35
InChI Key: VOEXDZFYXUWETB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS2 and its molecular weight is 425.35. The purity is usually 95%.
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Biological Activity

N-(3,4-dichlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, also known by its CAS number 1251686-74-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H14Cl2N4OS
  • Molecular Weight : 396.34 g/mol
  • Structure : The compound features a thiazole moiety connected to a pyridazine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with a thiazole derivative under controlled conditions. This method allows for the incorporation of various substituents that can enhance biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines using MTT assays to assess cytotoxicity. For instance, derivatives containing thiazole and pyridazine rings often exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that these compounds can activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

Preliminary studies suggest that thiazole-containing compounds exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Anticonvulsant Activity

Research indicates that compounds with similar structures may possess anticonvulsant properties. For instance, thiazole derivatives have been tested in animal models for their ability to prevent seizures with promising results .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed thiazole derivatives showing selective anticancer activity against A549 cells with IC50 values indicating strong efficacy .
Verma et al. (2021)Evaluated compounds for their antioxidant and anticancer properties; certain derivatives showed significant cytotoxicity against MCF-7 cells .
Carraro Junior et al. (2021)Investigated the bioactivity of thiazolidinones and reported on their potential as anti-inflammatory and anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that derivatives similar to N-(3,4-dichlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide demonstrate effectiveness against various bacterial strains.

Compound Activity Target Organisms
N-(3,4-Dichlorophenyl)-...AntibacterialGram-positive and Gram-negative bacteria
Similar Thiazole DerivativesAntifungalFungal species

In vitro studies have revealed that these compounds can inhibit the growth of pathogens such as Bacillus cereus and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Anticancer Properties

The compound also shows promise in anticancer research. Investigations into related thiazole-based compounds have reported significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and liver cancer (Huh7).

Study Cell Line IC50 Value (µM)
Thiazole DerivativesMCF70.47 - 1.4
N-(3,4-Dichlorophenyl)-...HCT1160.125

These findings suggest that the compound may act through mechanisms such as inhibition of thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively interact with proteins involved in inflammatory pathways and cancer progression.

Docking Insights

The docking results reveal:

  • High binding affinity to 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications.
  • Interaction with receptors associated with cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against multiple strains and found that compounds similar to N-(3,4-dichlorophenyl)-... exhibited superior activity against gram-positive bacteria compared to gram-negative ones .
  • Cytotoxicity Assessment : Research on a series of thiazole derivatives demonstrated significant cytotoxic effects on MCF7 cells, with some compounds achieving IC50 values below 1 µM .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS2/c1-9-17(26-10(2)20-9)14-5-6-16(23-22-14)25-8-15(24)21-11-3-4-12(18)13(19)7-11/h3-7H,8H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEXDZFYXUWETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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